(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Overview
Description
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a cyclopentane-fused dioxolane compound . Its chemical structure consists of a cyclopentane ring with a 1,3-dioxolane moiety attached. The stereochemistry is specified by the S and R configurations at positions 3a, 4, and 6a. This compound exhibits interesting biological and pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including ring-closing reactions , oxidations , and stereoselective transformations . Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the enantioselective synthesis has been a focus due to its potential biological activity.
Molecular Structure Analysis
The molecular formula of this compound is C~8~H~15~NO~3~ . It contains an amino group , a dioxolane ring , and two methyl groups . The spatial arrangement of these atoms significantly influences its properties. The 3D structure reveals the relative positions of substituents and their impact on reactivity.
Chemical Reactions Analysis
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol participates in various chemical reactions:
- Hydrolysis : The dioxolane ring can undergo hydrolysis under acidic or basic conditions.
- Substitution Reactions : The amino group may react with electrophiles, leading to functionalized derivatives.
- Oxidation : Oxidative processes can modify the hydroxyl group, affecting its biological activity.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely exhibits a specific melting point, which reflects its crystalline structure.
- Solubility : Investigating its solubility in various solvents provides insights into its formulation and delivery.
- Stability : Assessing stability under different conditions (e.g., temperature, pH) informs storage and handling guidelines.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should follow safety protocols when working with this compound.
- Environmental Impact : Consider its environmental fate and potential ecological risks.
Future Directions
- Biological Activity : Investigate its pharmacological effects, such as antiviral , anti-inflammatory , or anticancer properties.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize activity.
- Formulation : Develop suitable formulations for drug delivery.
properties
IUPAC Name |
(3aS,4S,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFSGSXPYHEMV-XVMARJQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=C[C@@H]([C@@H]2O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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